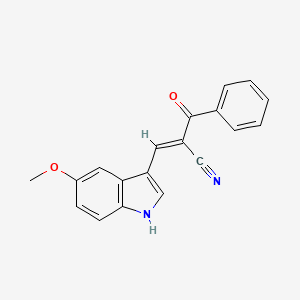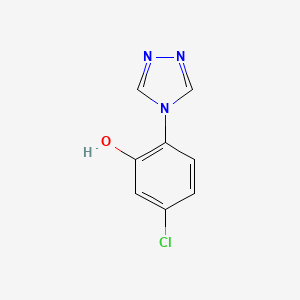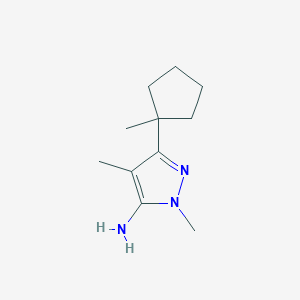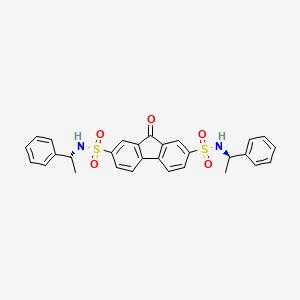
9-Oxo-N2,N7-bis((R)-1-phenylethyl)-9H-fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorene core, sulfonamide groups, and phenylethyl substituents, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the fluorene core: This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of sulfonamide groups: Sulfonation of the fluorene core is achieved using sulfonating agents such as chlorosulfonic acid or sulfur trioxide.
Attachment of phenylethyl groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines under appropriate conditions.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
Applications De Recherche Scientifique
9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, while the phenylethyl groups enhance binding affinity through hydrophobic interactions. This compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide stands out due to its unique combination of structural features, such as the fluorene core and dual sulfonamide groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C29H26N2O5S2 |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
9-oxo-2-N,7-N-bis[(1R)-1-phenylethyl]fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H26N2O5S2/c1-19(21-9-5-3-6-10-21)30-37(33,34)23-13-15-25-26-16-14-24(18-28(26)29(32)27(25)17-23)38(35,36)31-20(2)22-11-7-4-8-12-22/h3-20,30-31H,1-2H3/t19-,20-/m1/s1 |
Clé InChI |
TXZNNPZWNKZMND-WOJBJXKFSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N[C@H](C)C5=CC=CC=C5 |
SMILES canonique |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC(C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
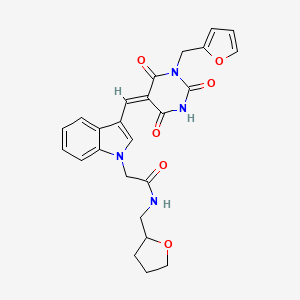
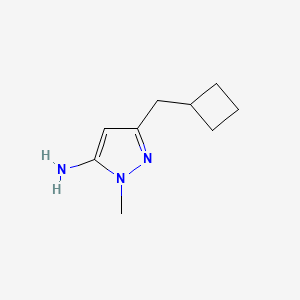
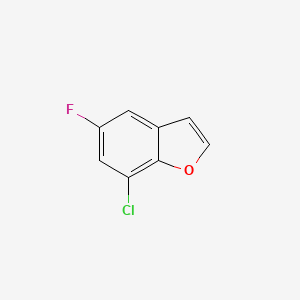
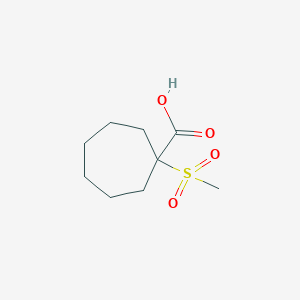
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)

![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
